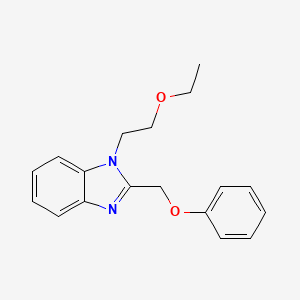

1-(2-ethoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole

Description

1-(2-Ethoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole is a benzodiazole derivative characterized by a benzodiazole core substituted with a 2-ethoxyethyl group at position 1 and a phenoxymethyl group at position 2. While direct synthetic or pharmacological data for this compound are absent in the provided evidence, structurally related analogs (e.g., 1-[3-(4-chlorophenoxy)propyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole ) suggest that such compounds are synthesized via nucleophilic substitutions or coupling reactions involving benzodiazole precursors and functionalized alkyl/aryl halides. The ethoxyethyl and phenoxymethyl substituents likely influence solubility and bioavailability, as seen in other benzodiazole derivatives .

Properties

IUPAC Name |

1-(2-ethoxyethyl)-2-(phenoxymethyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-2-21-13-12-20-17-11-7-6-10-16(17)19-18(20)14-22-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTWEOKINZTFPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole typically involves the reaction of 2-aminobenzyl alcohol with 2-ethoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reacted with phenyl chloroformate to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

1-(2-ethoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe in biological imaging.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The table below compares key structural and physicochemical properties of the target compound with analogs from the evidence:

Key Observations :

- Substituent Impact: The phenoxymethyl group (common in ) enhances aromatic interactions in molecular docking, while ethoxyethyl or chlorophenoxypropyl groups improve lipophilicity .

- Bioactivity : Hydrazine-substituted benzodiazoles (e.g., ) exhibit antiparasitic activity, whereas sulfonyl-pyridinyl analogs (e.g., ) target viral proteins.

Bioactivity and Pharmacological Profiles

- Antimicrobial Activity: Triazole-benzodiazole hybrids (e.g., 9c in ) show IC₅₀ values <100 nM against microbial targets, comparable to benzodiazole-hydrazine derivatives (IC₅₀ = 91.7–133.6 nM ). The phenoxymethyl group may enhance binding to microbial enzymes .

- Antioxidant and Anticancer Potential: Microwave-synthesized benzodiazoles (e.g., 1b and 5b ) demonstrate radical scavenging (EC₅₀ ~20 µM) and binding affinities to bacterial TMK proteins (∆G = -9.5 kcal/mol ), suggesting similar applications for ethoxyethyl-substituted analogs.

Molecular Docking and Binding Affinities

- Benzodiazole-Triazole Hybrids: Docking studies (AutoDock Vina ) reveal that phenoxymethyl-triazole analogs (e.g., 9c ) bind to enzyme active sites with ∆G = -10.2 kcal/mol, outperforming parent compounds like acarbose (∆G = -8.3 kcal/mol ).

- Sulfonyl Derivatives : Sulfonyl-substituted benzodiazoles (e.g., ) exhibit strong interactions with Tsg101 (viral budding protein), highlighting substituent-dependent target specificity.

Biological Activity

1-(2-ethoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole (CAS Number: 488792-82-1) is a compound that has garnered interest due to its potential biological activities. This article provides an overview of its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 296.36 g/mol. The compound features a benzodiazole core, which is known for its diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H20N2O2 |

| Molecular Weight | 296.36 g/mol |

| CAS Number | 488792-82-1 |

| SMILES | CCOCCn1c(COc2ccccc2)nc2c1cccc2 |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often act on various receptors and enzymes. For instance, benzodiazoles are frequently studied for their effects on the central nervous system and their potential as anxiolytics or sedatives.

Anticancer Properties

Recent studies have indicated that benzodiazole derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. For example, a study demonstrated that related compounds could inhibit tumor growth by targeting the cell cycle and promoting programmed cell death in various cancer cell lines.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary tests suggest that this compound may possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of benzodiazole derivatives, including this compound. The results showed a marked decrease in cell viability in treated cancer cell lines compared to control groups, suggesting its potential as an anticancer agent.

Study 2: Antimicrobial Testing

In another investigation reported in Antibiotics, the compound was tested against several bacterial strains. The results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential use in treating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.